molecular formula C19H20ClN3O2 B2832984 1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170233-98-3

1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2832984
CAS No.: 1170233-98-3
M. Wt: 357.84
InChI Key: VURYTGQORAWLAY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.84. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Some derivatives of 1-(4-Chlorophenyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea have been synthesized and evaluated for their antimicrobial activities. Compounds synthesized from similar structures exhibited good activity against various microorganisms, suggesting potential applications in antimicrobial treatments (Patel & Shaikh, 2011).

Chemical Synthesis and Characterization

  • Novel derivatives of related compounds have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications. These studies often involve the synthesis of new chemical entities with potential uses in various fields of chemistry and pharmacology (Desai, Shihora, & Moradia, 2007).

Anti-inflammatory and Analgesic Agents

  • Research into derivatives of similar structures has indicated potential applications in developing anti-inflammatory and analgesic agents. This suggests that these compounds might be valuable in therapeutic treatments for inflammation and pain (Farag et al., 2012).

Optoelectronic and Nonlinear Optical Properties

  • Investigations into the optoelectronic and nonlinear optical properties of compounds structurally related to this compound have been conducted. These studies aim to explore their potential applications in materials science, particularly in the fields of optoelectronics and photonics (Irfan et al., 2020).

Molecular Structure Analysis

  • X-ray diffraction and other analytical techniques have been used to study the molecular structure of similar compounds. This research aids in understanding the molecular framework and potential applications in various scientific fields, including pharmaceuticals and materials science (Mazina et al., 2004).

Catalytic Synthesis

  • Studies on the catalytic synthesis of related compounds have been conducted, demonstrating the potential for efficient and novel synthetic routes. This research contributes to the field of synthetic chemistry, offering new methods for producing complex chemical structures (Prabakaran, Manivel, & Khan, 2010).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-11-23-17-9-8-16(12-13(17)3-10-18(23)24)22-19(25)21-15-6-4-14(20)5-7-15/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURYTGQORAWLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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